REACTION_CXSMILES
|
[C:1](O)(=O)C.[Cl:5][C:6]1[CH:11]=[C:10](OC)[CH:9]=[CH:8][C:7]=1[CH:14]([C:17](=O)[CH3:18])[C:15]#[N:16].[OH2:20].[NH2:21][NH2:22]>C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:11]=[C:10]([O:20][CH3:1])[CH:9]=[CH:8][C:7]=1[C:14]1[C:15]([NH2:16])=[N:21][NH:22][C:17]=1[CH3:18] |f:2.3|
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Name
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Quantity
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1.3 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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2 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=CC(=C1)OC)C(C#N)C(C)=O
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Name
|
|
Quantity
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0.65 mL
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Type
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reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 h
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Duration
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20 h
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 2M HCl and EtOAc
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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EXTRACTION
|
Details
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was extracted several times with 2M HCl
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Type
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EXTRACTION
|
Details
|
The acidic extract
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Type
|
EXTRACTION
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Details
|
then re-extracted 3× with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)OC)C=1C(=NNC1C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |